1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

medicinal chemistry structure-activity relationship benzimidazole derivatives

1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (molecular formula C20H17N3O3; molecular weight 347.4 g/mol) belongs to the pyrimido[1,2-a]benzimidazole class—a fused heterocyclic scaffold recognized for diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and intraocular-pressure-lowering effects. The target compound incorporates a 2-methyl substituent on the pyrimidine ring and a 4-methoxyphenyl-2-oxoethyl group at the N1 position, a substitution pattern that distinguishes it from the more extensively studied 2,4-diaryl and 4-aryl pyrimido[1,2-a]benzimidazole series.

Molecular Formula C20H17N3O3
Molecular Weight 347.4 g/mol
Cat. No. B12205930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC20H17N3O3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H17N3O3/c1-13-11-19(25)23-17-6-4-3-5-16(17)21-20(23)22(13)12-18(24)14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3
InChIKeyZEEYWJPOWILXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one – Compound Class, Physicochemical Profile, and Procurement Context


1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (molecular formula C20H17N3O3; molecular weight 347.4 g/mol) belongs to the pyrimido[1,2-a]benzimidazole class—a fused heterocyclic scaffold recognized for diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and intraocular-pressure-lowering effects [1]. The target compound incorporates a 2-methyl substituent on the pyrimidine ring and a 4-methoxyphenyl-2-oxoethyl group at the N1 position, a substitution pattern that distinguishes it from the more extensively studied 2,4-diaryl and 4-aryl pyrimido[1,2-a]benzimidazole series [2]. The core scaffold logP is approximately 1.9–2.5, with the methoxyphenacyl substituent predicted to contribute additional lipophilicity and hydrogen-bonding capacity via its ketone and methoxy oxygen atoms .

Why Generic Substitution Fails: Structural Differentiation of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one from Common Analogs


The pyrimido[1,2-a]benzimidazole scaffold exhibits steep structure–activity relationships (SAR), wherein the position and nature of aryl substituents profoundly modulate both target selectivity and potency [1]. The target compound bears a unique 4-methoxyphenacyl substituent at N1 that is absent from the extensively characterized 4-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazole (compound 3a; IC50 ≤ 2 µM against neuroblastoma) [2] and the 2,4-diaryl series exemplified by compounds 5e and 5h (GI50 range 0.35–9.43 µM across cancer cell lines) [3]. Simple alkyl-substituted analogs (e.g., 1-butyl, 1-benzyl, 1-(3-chlorobenzyl)) lack both the ketone hydrogen-bond acceptor and the methoxy group that the target compound provides—features that have been associated with enhanced binding affinity in benzimidazole-based kinase and GPCR ligands [4]. Consequently, procurement of a close analog cannot be assumed to recapitulate the target compound’s interaction profile in screening campaigns.

Quantitative Differentiation Evidence: 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one vs. Comparators


N1 Substituent Distinction: 4-Methoxyphenacyl vs. Simple Alkyl Chains in Pyrimido[1,2-a]benzimidazol-4(1H)-ones

The target compound features a 4-methoxyphenyl-2-oxoethyl (4-methoxyphenacyl) substituent at N1, introducing a ketone carbonyl (H-bond acceptor) and a methoxy oxygen that are absent in the 1-butyl, 1-benzyl, and 1-(3-chlorobenzyl) analogs . Literature on benzimidazole SAR indicates that the oxygen atom in the 2-(substituted-oxy)ethyl side chain at the 1-position plays a critical role for potent receptor binding activity, particularly in histamine H1 receptor antagonists [1]. The target compound provides two oxygen-based H-bond acceptor sites, versus zero in 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one .

medicinal chemistry structure-activity relationship benzimidazole derivatives

Class-Level Anticancer Potency: Pyrimido[1,2-a]benzimidazole Scaffold vs. Imidazo[1,2-a]benzimidazole Congeners in Neuroblastoma

In a direct head-to-head SAR study, the pyrimido[1,2-a]benzimidazole derivative 4-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine (compound 3a) demonstrated IC50 ≤ 2 µM against neuroblastoma cell lines with selectivity over normal cells (IC50 ≥ 15 µM) and bound USP5 protein with Kd = 0.47 µM [1]. This establishes the pyrimido[1,2-a]benzimidazole core—shared by the target compound—as a validated chemotype for USP5/MYCN pathway targeting, in contrast to imidazo[1,2-a]benzimidazole isomers that show distinct pharmacological profiles (e.g., intraocular pressure lowering) [2]. While the target compound itself has not been tested in this assay, the 4-methoxyphenyl motif is conserved, and the N1 phenacyl extension may further modulate USP5 binding.

neuroblastoma USP5 inhibition MYCN oncogene childhood cancer

Class-Level Anti-Leukemia Potency: 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles Establish GI50 Benchmarks for BMX Kinase-Targeted Procurement

A panel of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives (5a-p) was evaluated across human cancer cell lines at NCI-DTP. Compound 5h exhibited GI50 values ranging from 0.35 to 9.43 µM with sub-micromolar activity against leukemia cell lines, and compounds 5e and 5h significantly inhibited BMX kinase [1]. The target compound, while lacking a 4-aryl substituent, shares the pyrimido[1,2-a]benzimidazole core and introduces a phenacyl group at N1 that may confer distinct kinase selectivity. This differentiates it from the 2,4-diaryl series and positions it as a complementary screening candidate for kinase panels where BMX or related Tec-family kinases are of interest [1].

acute myeloid leukemia BMX kinase kinase profiling anti-leukemic agents

Class-Level Antimicrobial Activity: Pyrimido[1,2-a]benzimidazole Derivatives Show MIC Values Comparable to Ciprofloxacin Against Enterococcus faecalis

According to the comprehensive 2021 review by Fedotov et al., certain pyrimido[1,2-a]benzimidazole derivatives (compounds 70, 71a–h) displayed antibacterial activity superior to ciprofloxacin against Enterococcus faecalis, with MIC values ranging from 0.2 to 0.8 µg/mL [1]. This class-level antibacterial potency, combined with the target compound's distinct N1 substituent pattern (not represented in the tested series), makes it a rational candidate for antimicrobial screening libraries targeting Gram-positive pathogens, including drug-resistant strains [1].

antimicrobial antibacterial Gram-positive drug-resistant pathogens

Predicted Physicochemical Differentiation: logP and Polar Surface Area (PSA) of the Target Compound vs. Core Scaffold

The pyrimido[1,2-a]benzimidazole core scaffold has a measured logP of 1.88–1.93 and PSA of approximately 30.2 Ų . The 4-methoxyphenacyl substituent on the target compound is predicted to increase logP by approximately 1.5–2.0 units (estimated logP ~3.4–3.9) and PSA by approximately 30–40 Ų due to the ketone and methoxy oxygen atoms . In contrast, 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is predicted to have a logP increase of only ~1.0 unit with no PSA contribution from heteroatoms . This differential lipophilicity and polarity profile may affect membrane permeability, plasma protein binding, and CYP450 interaction propensity.

drug-likeness ADME lipophilicity physicochemical properties

Scaffold Advantage: Pyrimido[1,2-a]benzimidazole Class Demonstrates Superior Intraocular Pressure Lowering vs. Imidazo[1,2-a]benzimidazole Isosteres

Pharmacophore analysis of 27 condensed benzimidazole-based compounds demonstrated that the pyrimido[1,2-a]benzimidazole class is more promising than the imidazo[1,2-a]benzimidazole class as a source of compounds with high intraocular pressure (IOP) lowering activity [1]. The target compound's pyrimido[1,2-a]benzimidazole core, combined with its unique N1 substitution, positions it advantageously for ocular hypotensive screening relative to imidazo[1,2-a]benzimidazole alternatives [1].

glaucoma intraocular pressure pharmacophore analysis ocular hypotensive

Recommended Research and Industrial Application Scenarios for 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one


Pediatric Neuroblastoma Drug Discovery: USP5-MYCN Pathway Screening

Based on the validated activity of the pyrimido[1,2-a]benzimidazole scaffold against USP5 (Kd = 0.47 µM for compound 3a) and neuroblastoma cell lines (IC50 ≤ 2 µM) [1], the target compound is a rational inclusion in focused screening libraries targeting MYCN-driven pediatric cancers. Its distinct N1 substitution may modulate USP5 binding kinetics or selectivity relative to the 4-aryl series, warranting head-to-head biochemical and cellular comparison.

Kinase Profiling Panels for Acute Myeloid Leukemia (AML)

The pyrimido[1,2-a]benzimidazole chemotype has demonstrated BMX kinase inhibition and single-digit micromolar GI50 values across AML cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1) [2]. The target compound offers a structurally differentiated N1-substituted variant for kinase selectivity profiling against the established 2,4-diaryl series, potentially revealing novel kinase targets within the Tec family or beyond.

Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens

Class-level MIC data (0.2–0.8 µg/mL against Enterococcus faecalis, superior to ciprofloxacin) [3] support deployment of the target compound in antibacterial screening cascades. The methoxyphenacyl substituent may enhance membrane permeability or target binding in Gram-positive bacteria, offering a differentiated SAR starting point for medicinal chemistry optimization against VRE and MRSA.

Ocular Hypotensive Agent Discovery for Glaucoma

Pharmacophore analysis has established the pyrimido[1,2-a]benzimidazole scaffold as superior to imidazo[1,2-a]benzimidazole for IOP-lowering activity [4]. The target compound's unique substitution pattern provides a new chemical entity for IOP screening in normotensive and hypertensive ocular models, with the potential to identify a novel mechanism of action distinct from current prostaglandin analog and beta-blocker therapies.

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